N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

Catalog No.
S3123076
CAS No.
847387-43-3
M.F
C16H16N4O
M. Wt
280.331
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyr...

CAS Number

847387-43-3

Product Name

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide

Molecular Formula

C16H16N4O

Molecular Weight

280.331

InChI

InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21)

InChI Key

MTNRAJKGYVXUAV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2

Solubility

not available

Application in Organic Synthesis

Field: This application falls under the field of Organic Chemistry .

Summary of the Application: The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Method of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides .

Application in Quantum Chemical Investigations

Field: This application falls under the field of Quantum Chemistry .

Summary of the Application: The compound is used in quantum chemical investigations on Imidazo [1,2- a ]pyrimidine-Schiff Base Derivative .

Method of Application: The optimized geometry was computed using the density functional theory method at the B3LYP/6-311++G (d,p) basis set .

Results or Outcomes: The theoretical FT-IR and NMR (1H and 13C) analysis agreed to validate the structural assignment made for the compound .

Application in Alzheimer’s Disease Treatment

Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: The compound is being studied for its potential in the treatment of Alzheimer’s disease .

Method of Application: The compound is being tested as an inhibitor of the cholinesterase enzyme, which is a recognized target in the symptomatic treatment of Alzheimer’s disease .

Application in Synthetic Chemistry

Field: This application falls under the field of Synthetic Chemistry .

Summary of the Application: Imidazo[1,2-a]pyrimidine, a class of compounds to which “N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide” belongs, has been receiving significant attention in the synthetic chemistry community .

Method of Application: Various chemosynthetic methodologies are being used with imidazo[1,2-a]pyrimidine, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .

Application in Synthetic Chemistry

Method of Application: Various chemosynthetic methodologies are being used with imidazo[1,2-a]pyrimidine, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis .

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a chemical compound characterized by its unique structure, which integrates an imidazo[1,2-a]pyrimidine moiety with a phenyl group and an isobutyramide functional group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyrimidine structure provides a framework that can interact with various biological targets, making it a subject of interest in drug discovery.

Overall

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide appears to be a lesser-known molecule. While we can analyze its general structure and properties based on functional groups, specific details regarding its significance, reactions, and safety require further scientific investigation.

  • [1] Amides
  • [2] Imidazole

The chemical reactivity of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be explored through several types of reactions typical for amides and heterocycles. Potential reactions include:

  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The imidazo[1,2-a]pyrimidine moiety can undergo cyclization reactions to form more complex structures or derivatives.

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide has shown potential biological activities that warrant further investigation. Compounds containing imidazo[1,2-a]pyrimidine derivatives are often associated with:

  • Anticancer Activity: Many imidazo[1,2-a]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some derivatives show activity against bacteria and fungi.
  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be achieved through several synthetic routes:

  • Condensation Reaction: The synthesis may begin with the condensation of 3-(imidazo[1,2-a]pyrimidin-2-yl)phenol with isobutyryl chloride under basic conditions to form the desired amide.
    3 Imidazo 1 2 a pyrimidin 2 yl phenol+isobutyryl chlorideN 3 imidazo 1 2 a pyrimidin 2 yl phenyl isobutyramide\text{3 Imidazo 1 2 a pyrimidin 2 yl phenol}+\text{isobutyryl chloride}\rightarrow \text{N 3 imidazo 1 2 a pyrimidin 2 yl phenyl isobutyramide}
  • Palladium-Catalyzed Coupling: Another method could involve a palladium-catalyzed coupling reaction between appropriate aryl halides and imidazo[1,2-a]pyrimidine derivatives.
  • Refluxing Conditions: The reaction mixture may require refluxing in a suitable solvent such as dimethylformamide or acetonitrile to facilitate the formation of the product.

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting cancer or infectious diseases.
  • Chemical Probes: It can be utilized as a chemical probe in biological research to study specific cellular pathways or mechanisms.

Interaction studies involving N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide may focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Molecular Docking Studies: Computational studies to predict how the compound interacts with specific biological targets at the molecular level.

Several compounds share structural similarities with N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide. Here are some notable examples:

Compound NameStructureUnique Features
ImatinibImatinib StructureA well-known tyrosine kinase inhibitor used in cancer treatment.
N-(4-Methylpiperazin-1-yl)methyl)-5-trifluoromethylbenzamideExhibits dual inhibition properties against Discoidin Domain Receptors 1 and 2 .
4-Methyl-N-(4-pyridin-3-yl)pyrimidin-2-aminesKnown for its potential as an anticancer agent .

Uniqueness

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is unique due to its specific combination of an imidazo[1,2-a]pyrimidine core and an isobutyramide side chain. This structural configuration may enhance its binding affinity and selectivity towards particular biological targets compared to other similar compounds.

XLogP3

3

Dates

Modify: 2023-08-18

Explore Compound Types